molecular formula C12H17NO2 B11745984 Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- CAS No. 1251751-08-2

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-

Cat. No.: B11745984
CAS No.: 1251751-08-2
M. Wt: 207.27 g/mol
InChI Key: GUEULQXXZJJPGH-NSHDSACASA-N
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Description

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- is a chemical compound with the molecular formula C12H17NO2. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure. This compound is characterized by the presence of a methoxyphenyl group attached to the morpholine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- typically involves the reaction of morpholine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the morpholine nitrogen. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler morpholine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of 3-[(4-hydroxyphenyl)methyl]morpholine.

    Reduction: Formation of 3-[(4-hydroxyphenyl)methyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the reagent used.

Scientific Research Applications

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-methyl-
  • Morpholine, 4-[(3-methoxyphenyl)methyl]-
  • Morpholine, 3-[(4-hydroxyphenyl)methyl]-

Uniqueness

Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research.

Properties

CAS No.

1251751-08-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S)-3-[(4-methoxyphenyl)methyl]morpholine

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-11-9-15-7-6-13-11/h2-5,11,13H,6-9H2,1H3/t11-/m0/s1

InChI Key

GUEULQXXZJJPGH-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2COCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2COCCN2

Origin of Product

United States

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